REACTION_CXSMILES
|
[Br:1]Br.[NH2:3][C:4]1[C:9]([CH:10]=[O:11])=[CH:8][CH:7]=[CH:6][N:5]=1>CC(O)=O>[BrH:1].[NH2:3][C:4]1[C:9]([CH:10]=[O:11])=[CH:8][C:7]([Br:1])=[CH:6][N:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
to stir for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Br.NC1=NC=C(C=C1C=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.4 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 156.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |